SC-236 is a synthetic diaryl-heterocycle and a highly selective cyclooxygenase-2 (COX-2) inhibitor, originally developed as a primary structural lead during the discovery of the clinical drug celecoxib [1]. Chemically distinguished by a 4-chlorophenyl moiety rather than the 4-methylphenyl group found in celecoxib, SC-236 exhibits extreme metabolic stability and an exceptionally long plasma half-life [2]. It demonstrates high potency with an IC50 of 10 nM for COX-2 and an approximately 1,780-fold selectivity over COX-1 . Beyond its primary target, SC-236 functions as a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist. In procurement and material selection, SC-236 is prioritized as a stable reference standard for metabolic assays, a dual-action pharmacological tool for fibrosis research, and a long-acting in vivo probe where frequent redosing of shorter-half-life analogs would introduce unacceptable pharmacokinetic variability [2].
Substituting SC-236 with its clinical analog celecoxib or non-selective NSAIDs fundamentally alters experimental pharmacokinetics and off-target profiles [1]. Celecoxib contains a para-methyl group that is highly susceptible to rapid metabolic oxidation via hepatic cytochrome P450 enzymes, resulting in a relatively short half-life that requires frequent dosing in in vivo models to maintain target suppression [1]. In contrast, the para-chloro substitution in SC-236 blocks this primary metabolic liability, granting it an extended half-life ideal for sustained target engagement [1]. Furthermore, generic COX-2 inhibitors often lack the potent, concentration-dependent PPARγ agonism inherent to SC-236, which is critical for inducing apoptosis in hepatic stellate cells [2]. Using standard NSAIDs like indomethacin introduces profound COX-1-mediated gastrointestinal and renal toxicities, confounding long-term efficacy studies[3]. Consequently, replacing SC-236 compromises both the metabolic stability and the specific dual-pathway (COX-2/PPARγ) modulation required in specialized fibrosis and tumor microenvironment assays[2].
The structural divergence between SC-236 and celecoxib dictates their metabolic fate [1]. Celecoxib features a 4-methylphenyl group that undergoes rapid oxidation to a carboxylic acid metabolite, limiting its half-life [1]. SC-236 replaces this with a 4-chlorophenyl group, effectively blocking the primary site of oxidative metabolism[1]. This substitution results in an exceptionally long plasma half-life compared to celecoxib, ensuring sustained systemic exposure [1].
| Evidence Dimension | Metabolic oxidation liability and in vivo half-life |
| Target Compound Data | SC-236 (Para-chloro group blocks primary CYP-mediated oxidation, yielding an exceptionally prolonged half-life) |
| Comparator Or Baseline | Celecoxib (Para-methyl group undergoes rapid oxidation) |
| Quantified Difference | SC-236 provides superior sustained in vivo exposure without the rapid clearance associated with celecoxib's methyl group oxidation. |
| Conditions | In vivo pharmacokinetic profiling and structural metabolism assays |
Buyers conducting long-term in vivo studies require SC-236 to achieve sustained COX-2 inhibition without the pharmacokinetic peaks and troughs associated with celecoxib redosing.
SC-236 demonstrates extraordinary affinity for COX-2 while sparing the constitutively active COX-1 isoform. In purified enzyme assays, SC-236 achieves an IC50 of 10 nM for COX-2, compared to an IC50 of 17.8 μM for COX-1, yielding a selectivity ratio of approximately 1,780-fold . In contrast, celecoxib exhibits a comparatively higher IC50 of 40 nM for COX-2 in comparable Sf9 cell assays . Non-selective NSAIDs like indomethacin show little to no selectivity, inhibiting both isoforms [1].
| Evidence Dimension | COX-2 IC50 and Isoform Selectivity |
| Target Compound Data | SC-236 (IC50 = 10 nM; ~1,780-fold selective over COX-1) |
| Comparator Or Baseline | Celecoxib (IC50 = 40 nM); Non-selective NSAIDs (No selectivity) |
| Quantified Difference | SC-236 is approximately 4-fold more potent against COX-2 than celecoxib and provides massive selectivity over COX-1 compared to traditional NSAIDs. |
| Conditions | In vitro enzymatic inhibition assays |
Selecting SC-236 ensures maximum suppression of inducible inflammatory pathways at lower molar concentrations while eliminating COX-1-related experimental artifacts.
Beyond COX-2 inhibition, SC-236 functions as a potent agonist of the peroxisome proliferator-activated receptor gamma (PPARγ) [1]. In luciferase-reporter trans-activation assays and cultured hepatic stellate cells (HSCs), SC-236 acts in a concentration-dependent manner (3 to 10 μM) to induce PPARγ expression and promote non-parenchymal cell apoptosis [1]. In vivo models of CCl4-induced liver fibrosis show that SC-236 (6 mg/kg) significantly reduces fibrosis and suppresses α-SMA expression [1]. Many standard COX-2 inhibitors lack this potent dual functionality [1].
| Evidence Dimension | PPARγ Trans-activation and Anti-fibrotic Efficacy |
| Target Compound Data | SC-236 (Potent PPARγ agonist at 3-10 μM; reduces CCl4-induced liver fibrosis at 6 mg/kg) |
| Comparator Or Baseline | Standard NSAIDs (Lack significant PPARγ agonism at equivalent pharmacological doses) |
| Quantified Difference | SC-236 provides a dual-mechanism anti-fibrotic effect (COX-2 inhibition + PPARγ activation) absent in conventional baseline NSAIDs. |
| Conditions | Luciferase-reporter assays and CCl4-treated Wistar rat models |
Procurement for hepatic fibrosis and stellate cell research should prioritize SC-236 to leverage its unique dual-pathway modulation, which is critical for inducing HSC apoptosis.
Due to its extreme metabolic stability and long plasma half-life driven by the 4-chlorophenyl substitution, SC-236 is the optimal choice for sustained systemic COX-2 suppression in murine tumor xenograft and chronic inflammation models, eliminating the need for continuous redosing required by celecoxib [1].
SC-236 is specifically procured for liver fibrosis research because of its potent, concentration-dependent PPARγ agonism [2]. It is used to induce apoptosis in hepatic stellate cells and suppress α-SMA expression in CCl4-induced injury models where standard NSAIDs fail to provide dual-pathway efficacy [2].
In DMPK (Drug Metabolism and Pharmacokinetics) screening, SC-236 serves as a critical structural benchmark [1]. Its halogenated para-position provides a metabolically blocked baseline to compare the oxidation rates of methyl- or alkyl-substituted diarylpyrazole analogs during lead optimization[1].
With an IC50 of 10 nM and >1,700-fold selectivity over COX-1, SC-236 is utilized in in vitro mechanistic assays to cleanly decouple inducible COX-2 signaling from constitutive COX-1 activity, avoiding the gastrointestinal and renal confounding factors introduced by non-selective NSAIDs .
Acute Toxic